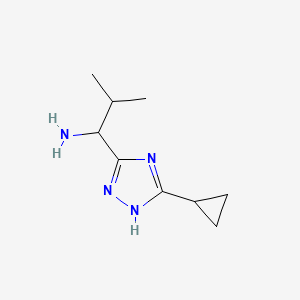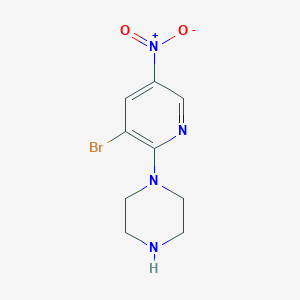
1-(3-Bromo-5-nitropyridin-2-YL)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-5-nitropyridin-2-yl)piperazine is an organic compound with the molecular formula C9H11BrN4O2. It is a halogenated heterocyclic compound that contains both bromine and nitro functional groups attached to a pyridine ring, which is further connected to a piperazine moiety.
準備方法
The synthesis of 1-(3-Bromo-5-nitropyridin-2-yl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-nitropyridine and piperazine.
Reaction Conditions: The reaction between 3-bromo-5-nitropyridine and piperazine is usually carried out in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions. A base, such as potassium carbonate, is often added to facilitate the reaction.
化学反応の分析
1-(3-Bromo-5-nitropyridin-2-yl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents such as tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, where the piperazine ring can be oxidized to form N-oxides under the influence of oxidizing agents like hydrogen peroxide.
科学的研究の応用
1-(3-Bromo-5-nitropyridin-2-yl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and infectious diseases.
Material Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of halogenated heterocycles with biological macromolecules.
作用機序
The mechanism of action of 1-(3-Bromo-5-nitropyridin-2-yl)piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity.
類似化合物との比較
1-(3-Bromo-5-nitropyridin-2-yl)piperazine can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(5-Bromo-3-nitropyridin-2-yl)piperazine, 3-Bromo-5-nitropyridine, and 4-Amino-3-bromo-5-nitropyridine share structural similarities.
特性
分子式 |
C9H11BrN4O2 |
|---|---|
分子量 |
287.11 g/mol |
IUPAC名 |
1-(3-bromo-5-nitropyridin-2-yl)piperazine |
InChI |
InChI=1S/C9H11BrN4O2/c10-8-5-7(14(15)16)6-12-9(8)13-3-1-11-2-4-13/h5-6,11H,1-4H2 |
InChIキー |
OSQUTVIVKAKFCN-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=C(C=C(C=N2)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


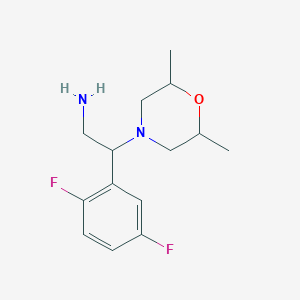
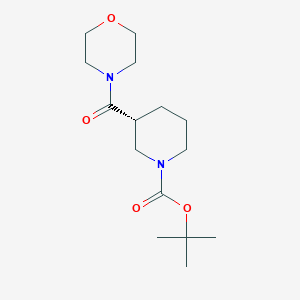
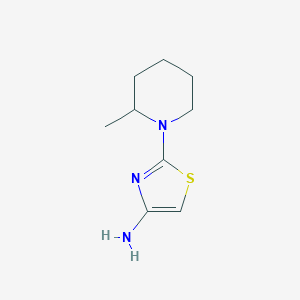
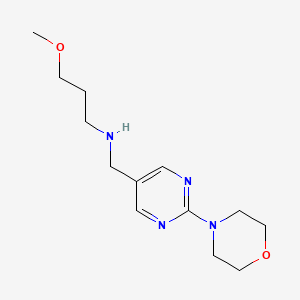

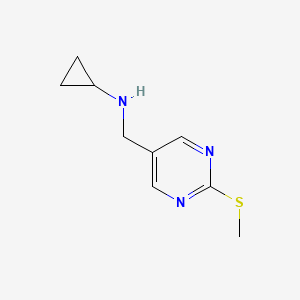
![4,5-Dimethoxybenzo[b]thiophene-2-carbohydrazide](/img/structure/B11806777.png)
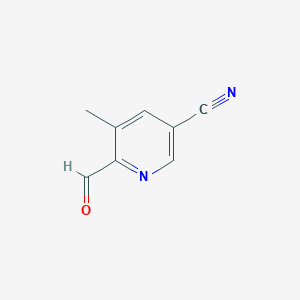
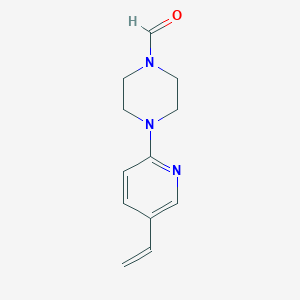

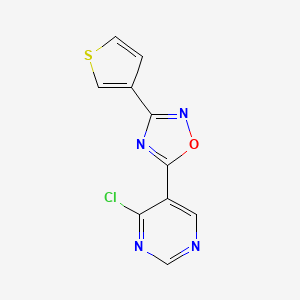
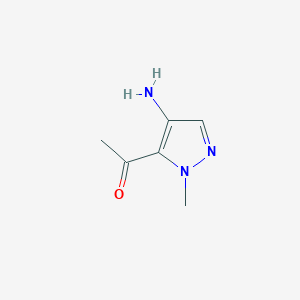
![4-Hydroxy-6-oxo-3-phenyl-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B11806837.png)
